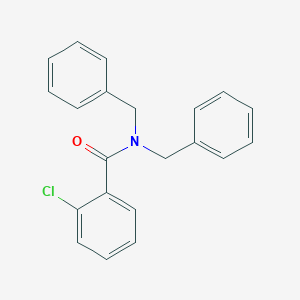

N,N-dibenzyl-2-chlorobenzamide

Description

Properties

CAS No. |

7465-70-5 |

|---|---|

Molecular Formula |

C21H18ClNO |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

N,N-dibenzyl-2-chlorobenzamide |

InChI |

InChI=1S/C21H18ClNO/c22-20-14-8-7-13-19(20)21(24)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

InChI Key |

XHXZSXJNPDBFEP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

Other CAS No. |

7465-70-5 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for N,N-dibenzyl-2-chlorobenzamide, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis of This compound can be optimized using a two-step approach:

Amide Coupling : React 2-chlorobenzoyl chloride with dibenzylamine in the presence of a base (e.g., pyridine) under anhydrous conditions (CH₂Cl₂, room temperature).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. Key Monitoring Techniques :

- Thin-Layer Chromatography (TLC) to track reaction progress (e.g., Rf value comparison with starting materials).

- ¹H/¹³C NMR Spectroscopy to confirm structural integrity, focusing on the benzyl proton signals (δ 4.5–5.0 ppm) and amide carbonyl (δ ~165–170 ppm).

Discrepancies in yields may arise from incomplete acylation or side reactions; quenching aliquots at intervals helps identify optimal reaction times .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify benzyl groups (multiplet at δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.0 ppm).

- ¹³C NMR : Confirm amide carbonyl (δ ~165–170 ppm) and chlorinated aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₁H₁₈ClNO).

- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹).

Addressing Spectral Ambiguities :

If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or crystallographic validation via X-ray diffraction .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

Methodological Answer:

- Structure Solution : Use SHELXD (charge-flipping algorithm) for phase determination from single-crystal X-ray data.

- Refinement : Apply SHELXL to optimize bond lengths, angles, and displacement parameters. Key metrics:

- R factor (< 0.05 for high-quality data).

- Data-to-Parameter Ratio (> 10:1 to avoid overfitting).

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation.

Example : A recent study on N-benzylcarbamothioyl-2-chlorobenzamide reported R = 0.029 using SHELXL, demonstrating high precision in amide geometry determination .

Q. How should researchers address contradictions between computational modeling and experimental data (e.g., bond lengths, torsional angles)?

Methodological Answer:

- Root Cause Analysis :

- Crystallographic vs. DFT Discrepancies : Compare X-ray-derived bond lengths (e.g., C=O: ~1.22 Å) with Density Functional Theory (DFT) calculations. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better agreement.

- Dynamic Effects : Account for crystal packing forces (e.g., hydrogen bonding) that may distort gas-phase DFT predictions.

Case Study : In N-cyclohexyl-2-fluorobenzamide, torsional angles from X-ray (153 K) diverged from room-temperature NMR due to conformational flexibility .

Q. What experimental strategies can elucidate substituent effects on the electronic properties of the benzamide ring?

Methodological Answer:

- Substituent Variation : Synthesize analogs (e.g., N,N-dibenzyl-3-chlorobenzamide) and compare Hammett σ values to correlate electronic effects with reactivity.

- Spectroscopic Probes :

- UV-Vis Spectroscopy : Monitor bathochromic shifts in π→π* transitions with electron-withdrawing groups (e.g., -Cl).

- Cyclic Voltammetry : Measure oxidation potentials to assess electron density at the aromatic ring.

Example : A study on 5-bromo-2-chloro-N,N-dimethylbenzamide showed a 0.3 eV increase in oxidation potential compared to non-halogenated analogs, indicating electron withdrawal .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Library Design : Introduce substituents at the benzyl (e.g., -OCH₃, -NO₂) or chloro positions to modulate steric/electronic effects.

- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC₅₀ determination) and correlate with:

- LogP Values (HPLC-derived) for lipophilicity.

- X-ray Structures to map ligand-protein interactions.

Data Integration : Use multivariate regression to identify key SAR drivers (e.g., para-substitution enhances binding affinity in related benzamides ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.